N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
Description
N-(4-Fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a phenylsulfanylmethyl substitution at the 5-position of the furan ring and a 4-fluorophenyl group attached to the amide nitrogen. Its unique substituents—a sulfur-containing group at the furan 5-position and a fluorine atom on the aryl amide—distinguish it from related compounds in terms of electronic properties, lipophilicity, and steric effects.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S/c19-13-6-8-14(9-7-13)20-18(21)17-11-10-15(22-17)12-23-16-4-2-1-3-5-16/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJRXFQWRVCBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylsulfanylmethyl group: This step often involves the reaction of a furan derivative with a phenylsulfanyl compound under controlled conditions.
Attachment of the fluorophenyl group: This is usually done through a nucleophilic substitution reaction where a fluorophenyl halide reacts with the furan derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and biological activities (where available).
Substituent Variations at the Furan 5-Position
Key Comparisons:
- Target Compound: 5-(Phenylsulfanylmethyl) group. The phenyl ring may engage in π-π stacking with biological targets.
- 5-Nitro-N-phenylfuran-2-carboxamide (2A) :
- 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide: 2-Chlorophenyl group at the 5-position.
Amide Nitrogen Substituent Variations
- Target Compound : 4-Fluorophenyl group.
- Fluorine’s electronegativity enhances the amide’s hydrogen-bonding capacity while maintaining moderate lipophilicity.
- para-Fluorofuranyl Fentanyl :
- N-Cyclopropyl-5-(4-fluorophenyl)furan-2-carboxamide :
Core Heterocycle Modifications
- N-(4-Fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: Benzoxazole replaces the furan core.
- Furo[2,3-b]pyridine Derivatives :
Implications of Structural Differences
- Electronic Effects : Nitro and sulfamoyl groups increase polarity, favoring solubility and renal excretion, whereas phenylsulfanylmethyl and fluorophenyl groups balance lipophilicity for membrane penetration.
- Steric Effects : Bulky substituents (e.g., 2-chlorophenyl) may hinder binding to flat binding pockets, while smaller groups (e.g., cyclopropyl) improve metabolic stability.
- Biological Target Specificity : The diuretic activity of nitro-substituted analogs contrasts with the opioid activity of piperidine-containing derivatives, highlighting the critical role of substituent choice in target engagement.
Biological Activity
N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies, highlighting the compound's synthesis, structure-activity relationships (SAR), and biological evaluations.
Synthesis and Structural Characteristics
The compound belongs to a broader class of furan-2-carboxamide derivatives, which have been synthesized through various methods, including one-pot strategies that yield moderate to excellent results (56–85%) . The presence of the 4-fluorophenyl group is notable for its potential influence on the compound's biological activity.
Anticancer Activity
Several studies have evaluated the anticancer potential of furan-2-carboxamide derivatives, including this compound. The following table summarizes key findings related to its anticancer efficacy:
| Cell Line | IC50 (μg/mL) | Activity Level |
|---|---|---|
| HepG2 | 20 | Significant anti-cancer activity |
| Huh-7 | 25 | Moderate anti-cancer activity |
| MCF-7 | 30 | Moderate anti-cancer activity |
The compound demonstrated significant cytotoxic effects against hepatocellular carcinoma cell lines, with a notable reduction in cell viability at concentrations as low as 20 μg/mL . The structure-activity relationship indicates that substituents on the phenyl ring play a critical role in enhancing anticancer properties. For instance, compounds with electron-donor groups showed increased activity compared to those with electron-withdrawing groups .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The following table outlines its effectiveness against various microbial strains:
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 150.7 |
| Escherichia coli | 12 | 295 |
| Candida albicans | 17 | 200 |
The compound exhibited significant antibacterial and antifungal activities, with inhibition zones ranging from 9 to 17 mm against various strains . These results suggest that it could serve as a promising candidate for developing new antimicrobial agents.
Case Studies
- Anticancer Efficacy Against Hepatocellular Carcinoma : A study showed that this compound significantly inhibited HepG2 cell proliferation, achieving an IC50 value of 20 μg/mL, which is comparable to established chemotherapeutic agents like doxorubicin .
- Antimicrobial Effectiveness : In vitro tests demonstrated that the compound effectively inhibited both bacterial and fungal growth. For instance, it displayed a notable inhibition zone against Staphylococcus aureus and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
